1-(5-Fluoro-2-nitrophenyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN3O2 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
1-(5-fluoro-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12FN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
InChI Key |
XKVPLOIJPMUKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Fluoro 2 Nitrophenyl Piperazine and Analogues
Direct Amination Approaches
Direct amination is the most common and straightforward strategy for synthesizing 1-(aryl)piperazines, especially when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. This activation facilitates the displacement of a leaving group (typically a halide) by the nucleophilic piperazine (B1678402).
The nucleophilic aromatic substitution (SNAr) reaction is the cornerstone for the synthesis of 1-(5-fluoro-2-nitrophenyl)piperazine. nih.gov This mechanism involves the attack of the nucleophile (piperazine) on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acs.org The subsequent departure of the leaving group re-establishes aromaticity and yields the final product. The presence of a strong electron-withdrawing group, such as the nitro (NO₂) group, ortho or para to the leaving group is essential for activating the aryl system toward this type of substitution. acs.orgcore.ac.uk
A common and highly effective precursor for the synthesis of fluorinated nitrophenyl piperazines is 2,4-difluoronitrobenzene (B147775). acs.orgresearchgate.net This substrate presents a challenge of regioselectivity, as the piperazine can substitute either the fluorine atom at the C1 position (ortho to the nitro group) or the C4 position (para to the nitro group). acs.org The reaction of 2,4-difluoronitrobenzene with a nucleophile can lead to a mixture of ortho and para substituted isomers, as well as disubstituted products. acs.org
Achieving high regioselectivity for the desired ortho-substitution (at C1) is crucial. Research has demonstrated that by carefully selecting reaction conditions, particularly the solvent, exclusive or near-exclusive formation of the ortho-substituted product can be achieved. acs.org This selective substitution at the C1 position yields 1-(2-nitro-5-fluorophenyl)piperazine, which is the target compound this compound. The fluorine atom is an excellent leaving group in SNAr reactions, often preferred over chlorine. imperial.ac.uk
| Precursor | Nucleophile | Key Finding | Reference(s) |
| 2,4-Difluoronitrobenzene | Various N/O/S nucleophiles | High regioselectivity for ortho-substitution can be achieved by using nonpolar solvents, which stabilize a polar transition state. | acs.org |
| 2,4-Difluoronitrobenzene | Pyrrolidine | The reaction kinetics were successfully modeled in a continuous-flow reactor, demonstrating precise control over mono- and di-substitution. | core.ac.uk |
| 5-Chloro-4-fluoro-2-nitrophenol | Substituted Phenyl Piperazines | Piperazinylation was successful, yielding key intermediates for the synthesis of benzoxazole (B165842) derivatives. | nih.gov |
Solvent and base selection are critical parameters that significantly influence the yield, reaction rate, and regioselectivity of SNAr reactions involving piperazine. acs.orgnih.gov
Solvent Effects: The polarity of the solvent plays a pivotal role. Studies have shown that nonpolar solvents are key to achieving high regioselectivity in the reaction of 2,4-difluoronitrobenzene with various nucleophiles. acs.org A nonpolar medium preferentially stabilizes a six-membered polar transition state that leads to the ortho-substituted product. acs.org In contrast, polar solvents can lead to mixtures of isomers. Common solvents used in these syntheses include toluene (B28343), chlorobenzene (B131634), and dimethylformamide (DMF). nih.govresearchgate.netnih.gov The choice of solvent can also be dictated by the solubility of the reactants; for instance, chlorobenzene may be preferred over toluene if the specific aryl-piperazine reactant has poor solubility. nih.gov
Basic Conditions: A base is required to deprotonate the piperazine, enhancing its nucleophilicity, and to scavenge the acid (e.g., HF) generated during the reaction. Both inorganic and organic bases are commonly employed.
Potassium Carbonate (K₂CO₃): This is a frequently used inorganic base, often in combination with a polar aprotic solvent like DMF. It is effective in promoting the substitution of fluorine atoms with nitrogen nucleophiles. researchgate.netnih.gov
Triethylamine (Et₃N): A common organic base used to facilitate reactions, often in solvents like dichloromethane (B109758) (DCM). rsc.org
The selection of the base and solvent system is optimized to maximize the yield of the desired monosubstituted product while minimizing side reactions.
| Base | Solvent | Reactants | Key Outcome | Reference(s) |
| Potassium Carbonate (K₂CO₃) | DMF | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and various amines (e.g., morpholine, piperidine) | Good yields of the substituted products were obtained at elevated temperatures (85-90 °C). | researchgate.netnih.gov |
| Not specified | Toluene or Chlorobenzene | 5-Chloro-4-fluoro-2-nitrophenol and aryl piperazines | Toluene provided high yields (up to 83%), while chlorobenzene was used for reactants with poor solubility. | nih.gov |
| Triethylamine (Et₃N) | Dry DCM | 1-(4-Nitrophenyl)piperazine and Chloroacetyl chloride | Effective for the acylation of the second piperazine nitrogen. | rsc.org |
The reaction of piperazine with an activated fluoro-nitrophenyl halide is more precisely termed an arylation rather than an alkylation. This process is a direct application of the SNAr mechanism discussed previously, where the electron-deficient aryl halide serves as the substrate for the nucleophilic piperazine. The activation is provided by the strongly electron-withdrawing nitro group, which lowers the energy of the Meisenheimer intermediate and facilitates the displacement of the halide. acs.orgcore.ac.uk
A primary challenge in this reaction is controlling the degree of substitution on the piperazine molecule. Since piperazine has two secondary amine groups, both N and N' atoms can react, potentially leading to a mixture of mono- and di-arylated products. To achieve mono-substitution, an excess of piperazine is often used. researchgate.net Alternatively, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective arylation of the unprotected nitrogen, followed by deprotection. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions with Piperazine
Multistep Synthetic Routes to Substituted 1-(Fluoro-Nitrophenyl)piperazines
While direct amination is effective, multistep synthetic routes are often necessary to produce more complex analogues or when the desired starting materials are not commercially available. These routes allow for the introduction of various substituents on either the phenyl ring or the piperazine moiety. nih.govrsc.org A common strategy involves the initial synthesis of the core 1-(fluoro-nitrophenyl)piperazine structure, which then serves as an intermediate for further functionalization. core.ac.uk For example, the remaining N-H group on the piperazine ring can be acylated or alkylated to introduce new functionalities. rsc.org
The key step in many multistep syntheses is the introduction of the piperazine ring onto an activated aryl system. As detailed under the SNAr reaction (Section 2.1.1), this is typically achieved by reacting piperazine (or a mono-protected/substituted piperazine) with an aryl halide that is activated by one or more electron-withdrawing groups. nih.govcore.ac.uk For the synthesis of the title compound, precursors like 2,4-difluoronitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene are ideal activated systems. The nitro group's powerful activating effect makes the SNAr reaction a highly feasible and efficient method for forging the crucial C-N bond between the phenyl ring and the piperazine nitrogen. nih.gov This reaction forms the foundational scaffold upon which further chemical modifications can be built to create a diverse library of substituted 1-(fluoro-nitrophenyl)piperazines. rsc.orgresearchgate.net
Subsequent Functionalization and Derivatization Strategies
Once the this compound core is synthesized, it can undergo a variety of functionalization and derivatization reactions to generate a library of analogues for structure-activity relationship (SAR) studies. A common strategy involves the reduction of the nitro group to an amine, which then serves as a versatile handle for further modifications.
The reduction of the nitro group is a critical step and can be achieved using various reagents. For instance, in the synthesis of related compounds, the reduction of a nitro group on a phenylpiperazine moiety has been successfully carried out to yield the corresponding aniline (B41778) derivative. This amino group significantly alters the electronic properties of the aromatic ring and provides a nucleophilic center for a range of subsequent reactions.
One important application of the resulting 2-amino-4-fluorophenylpiperazine derivative is in the synthesis of fused heterocyclic systems. For example, these intermediates can be reacted with various electrophiles to construct benzimidazole (B57391) rings, a scaffold known for its diverse pharmacological activities. mdpi.commdpi.comnih.gov The synthesis of benzimidazole derivatives often involves the condensation of the o-phenylenediamine (B120857) core with aldehydes, carboxylic acids, or their derivatives. mdpi.com In some cases, this cyclization can be promoted by microwave irradiation, which can lead to higher yields and shorter reaction times. mdpi.comresearchgate.net
The following table provides examples of functionalization reactions that can be applied to the this compound core, based on methodologies reported for analogous structures.
Table 1: Examples of Subsequent Functionalization Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | 1-(2-Amino-5-fluorophenyl)piperazine | Nitro group reduction |
| 1-(2-Amino-5-fluorophenyl)piperazine | Aromatic aldehyde, oxidant (e.g., Na₂S₂O₅) | 2-Aryl-5-fluoro-1-(piperazin-1-yl)benzimidazole derivative | Benzimidazole formation |
| This compound | Alkyl halide, base (e.g., K₂CO₃) | 1-(5-Fluoro-2-nitrophenyl)-4-alkylpiperazine | N-alkylation |
Furthermore, the secondary amine of the piperazine ring is also available for derivatization. N-alkylation, N-acylation, and N-arylation are common reactions that can be performed on the piperazine nitrogen, further expanding the chemical diversity of the synthesized compounds. For instance, N-alkylation can be achieved by reacting the piperazine with an alkyl halide in the presence of a base. nih.gov
Application of Protecting Group Chemistry (e.g., N-Boc protection)
In multi-step syntheses involving piperazine derivatives, the use of protecting groups is often essential to ensure the desired chemo- and regioselectivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the secondary amine of the piperazine ring due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
The protection of the piperazine nitrogen is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This N-Boc protected intermediate can then be carried through subsequent synthetic steps without the interference of the piperazine nitrogen.
The deprotection of the N-Boc group is a crucial step to liberate the free amine for further functionalization or to obtain the final target compound. This is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in a solvent like dioxane or methanol. jgtps.com However, for substrates that are sensitive to harsh acidic conditions, milder deprotection methods have been developed. These include the use of oxalyl chloride in methanol, which has been shown to be effective for a range of N-Boc protected amines, including those with acid-labile functional groups. nih.gov
The following table summarizes common conditions for the protection and deprotection of the piperazine nitrogen.
Table 2: N-Boc Protection and Deprotection Conditions
| Reaction | Reagent(s) | Solvent(s) | Typical Conditions |
|---|---|---|---|
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, NaOH) | Dichloromethane, Tetrahydrofuran (B95107), Water | Room temperature |
| N-Boc Deprotection (Standard) | Trifluoroacetic acid (TFA) | Dichloromethane | Room temperature |
| N-Boc Deprotection (Standard) | Hydrochloric acid (HCl) | Dioxane, Methanol, Ethyl acetate | Room temperature |
| N-Boc Deprotection (Mild) | Oxalyl chloride | Methanol | Room temperature |
The strategic use of N-Boc protection allows for the selective modification of different parts of the molecule, enabling the synthesis of complex piperazine-containing compounds with a high degree of control.
Chemo- and Regioselectivity in the Synthesis of Fluoro-Nitrophenyl Piperazines
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNA) reaction between a difluoronitrobenzene precursor and piperazine. The chemo- and regioselectivity of this reaction are critical for obtaining the desired isomer in high yield.
The starting material for the synthesis of this compound can be either 1,2-difluoro-4-nitrobenzene or 1,4-difluoro-2-nitrobenzene. The outcome of the reaction is governed by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group and activates the positions ortho and para to it for nucleophilic attack. The fluorine atom is also an electron-withdrawing group, but it is a much weaker activator than the nitro group.
In the case of 1,2-difluoro-4-nitrobenzene, the fluorine atom at the 2-position is ortho to the nitro group, while the fluorine atom at the 1-position is meta to the nitro group. Therefore, the 2-position is significantly more activated towards nucleophilic attack. However, steric hindrance from the adjacent fluorine atom can also play a role. In the reaction with piperazine, the nucleophile will preferentially attack the more electrophilic carbon, leading to the displacement of one of the fluorine atoms. The regioselectivity will depend on the relative activation of the two fluorine-bearing carbons by the nitro group. researchgate.netnih.govmdpi.com
For 1,4-difluoro-2-nitrobenzene, the fluorine atom at the 1-position is ortho to the nitro group, and the fluorine atom at the 4-position is para to the nitro group. Both positions are activated by the nitro group. In such cases, the regioselectivity can be influenced by a combination of electronic and steric factors. Computational studies on related systems have shown that the stability of the Meisenheimer intermediate can be used to predict the regioselectivity of SNA reactions. researchgate.net
The following table illustrates the potential products from the reaction of piperazine with the two difluoronitrobenzene isomers.
Table 3: Regioselectivity in the Synthesis of this compound
| Reactant 1 | Reactant 2 | Potential Product(s) | Key Factors |
|---|---|---|---|
| 1,2-Difluoro-4-nitrobenzene | Piperazine | 1-(2-Fluoro-4-nitrophenyl)piperazine and this compound | Electronic activation by the nitro group, steric hindrance |
| 1,4-Difluoro-2-nitrobenzene | Piperazine | 1-(4-Fluoro-2-nitrophenyl)piperazine and this compound | Electronic activation by the nitro group at ortho and para positions |
Careful control of reaction conditions, such as temperature, solvent, and the presence of a base, can also influence the chemo- and regioselectivity of the reaction.
Green Chemistry Considerations in Synthetic Protocols
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods in the pharmaceutical industry. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound and its analogues.
One of the key areas of focus in green chemistry is the use of alternative energy sources to promote chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool in this regard. researchgate.netnih.govnih.gov Microwave irradiation can significantly reduce reaction times, increase product yields, and in some cases, lead to cleaner reactions with fewer byproducts. researchgate.net The synthesis of various heterocyclic compounds, including those containing the piperazine moiety, has been successfully achieved using microwave-assisted protocols. nih.govnih.govresearchgate.net
The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The use of greener solvents, such as water, ethanol, or solvent-free conditions, is highly desirable. researchgate.netijsr.net Research into the use of green solvents for the synthesis of heterocyclic compounds is an active area of investigation. ijsr.net While the solubility of reactants can be a challenge in greener solvents, techniques such as the use of phase-transfer catalysts or performing reactions "on water" can overcome these limitations.
The following table highlights some green chemistry approaches that can be considered for the synthesis of this compound.
Table 4: Green Chemistry Approaches in the Synthesis of Fluoro-Nitrophenyl Piperazines
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
|---|---|---|
| Alternative Energy Sources | Microwave-assisted nucleophilic aromatic substitution | Reduced reaction times, increased yields, improved energy efficiency |
| Use of Safer Solvents | Replacement of traditional solvents (e.g., DMF, DMSO) with greener alternatives (e.g., water, ethanol, 2-MeTHF) | Reduced environmental impact, improved safety profile |
| Atom Economy | One-pot synthesis of derivatives | Reduced number of synthetic steps, less waste generation |
| Catalysis | Use of recyclable catalysts | Reduced waste, improved cost-effectiveness |
By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.
Chemical Reactivity and Transformations of 1 5 Fluoro 2 Nitrophenyl Piperazine
Reduction Reactions of the Nitro Group
The nitro group of 1-(5-fluoro-2-nitrophenyl)piperazine is readily susceptible to reduction, a pivotal transformation that yields the corresponding aniline (B41778) derivative, 4-fluoro-2-(piperazin-1-yl)aniline. This amino compound serves as a crucial building block for the synthesis of various heterocyclic systems and other complex organic molecules. The reduction can be achieved through several methods, with catalytic hydrogenation and chemical reduction using agents like sodium dithionite (B78146) being the most common. organic-chemistry.orgresearchgate.netnih.gov
Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of nitroarenes. nih.gov In this process, this compound is treated with hydrogen gas in the presence of a metal catalyst. google.com Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.govgoogle.com The reaction is typically carried out in a solvent such as methanol, ethanol, or tetrahydrofuran (B95107) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures in an autoclave. nih.govgoogle.com This method is highly effective and generally provides the desired amino derivative in high yield and purity. nih.gov The resulting 4-fluoro-2-(piperazin-1-yl)aniline is a key intermediate for further synthetic manipulations. nih.gov
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarylpiperazines This table presents typical conditions for the reduction of nitroarylpiperazines based on common laboratory practices.
| Catalyst | Solvent | Hydrogen Pressure | Temperature (°C) | Typical Reaction Time (h) |
|---|---|---|---|---|
| 5-10% Pd/C | Methanol or Ethanol | 1-4 atm | 25-50 | 2-6 |
| 5% Pt/C | Tetrahydrofuran | 4 bar | 35 | 5-24 |
| Raney Nickel | Methanol | 40 bar | 50 | 6 |
Selective chemical reduction provides an alternative to catalytic hydrogenation, particularly when other functional groups sensitive to hydrogenation are present in the molecule. Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and effective reagent for the reduction of aromatic nitro compounds. organic-chemistry.orgresearchgate.net The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system. organic-chemistry.org Sodium dithionite is valued for its chemoselectivity, as it can reduce the nitro group without affecting many other reducible functionalities. researchgate.netnih.gov
Another classical method for nitro group reduction involves the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) in acetic acid. These methods are robust and have been historically significant in the synthesis of anilines. However, they often require stoichiometric amounts of the metal and can generate metallic waste, making them less environmentally favorable compared to catalytic methods.
Reactions at the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring in this compound contains a secondary amine (N-H) group, which is a nucleophilic center and a site for further functionalization. This allows for the introduction of a wide variety of substituents, leading to a diverse library of derivatives.
The secondary amine of the piperazine ring readily undergoes acylation and alkylation reactions. Acylation can be achieved by reacting the compound with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. nih.gov For example, treatment with acetyl chloride would yield 1-acetyl-4-(5-fluoro-2-nitrophenyl)piperazine.
Alkylation involves the reaction with alkyl halides (e.g., alkyl iodides or bromides) or other alkylating agents, often in the presence of a base to neutralize the acid formed during the reaction. nih.gov This leads to the formation of N-alkylated derivatives. These derivatization reactions are fundamental in medicinal chemistry for modifying the steric and electronic properties of the molecule to enhance biological activity. nih.govgoogleapis.com
The monosubstituted nature of this compound makes it an ideal precursor for the synthesis of N,N'-disubstituted piperazine analogues. nih.govrsc.org By reacting the secondary amine with a second, different substituent, asymmetrical piperazine derivatives can be prepared. nih.gov This is a common strategy in drug discovery, where one aryl group is attached to one nitrogen atom of the piperazine core, and a different functional group is introduced at the other nitrogen. nih.gov The synthesis of these disubstituted analogues can be achieved through the acylation and alkylation methods described previously, as well as through other C-N bond-forming reactions like reductive amination. nih.gov
Table 2: Examples of Reagents for Piperazine Derivatization This table provides examples of electrophilic reagents used to functionalize the secondary amine of piperazine derivatives.
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |
|---|---|---|---|
| Acylation | Acyl Halide | Benzoyl chloride | Amide |
| Acylation | Acid Anhydride | Acetic anhydride | Amide |
| Alkylation | Alkyl Halide | Benzyl bromide | Tertiary Amine |
| Sulfonylation | Sulfonyl Halide | Tosyl chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Cyclohexanone + NaBH(OAc)₃ | Tertiary Amine |
Transformations Involving the Fluorine Atom
The fluorine atom on the phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). nih.govbeilstein-journals.org This is due to the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution reaction. nih.gov
This reactivity allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, including alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form substituted anilines). nih.govbeilstein-journals.org The SNAr reaction is a powerful tool for introducing diverse functionalities onto the aromatic ring. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to facilitate the reaction. This transformation further enhances the utility of this compound as a versatile synthetic intermediate. researchgate.net
Potential for Further Nucleophilic Aromatic Substitution (SNAr)
The structure of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the nitro (NO₂) group, located ortho to the fluorine atom, significantly reduces the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions, making the carbon atom bonded to the fluorine an electrophilic site ripe for nucleophilic attack. nih.govrsc.org The fluorine atom itself is an effective leaving group in SNAr reactions.
This inherent reactivity allows for the displacement of the fluoride ion by a diverse range of nucleophiles. Based on the well-established principles of SNAr reactions on nitro-activated fluoroaromatics, it is anticipated that this compound can react with various nucleophiles to yield a variety of substituted nitrophenylpiperazine derivatives. beilstein-journals.org These reactions typically proceed under mild conditions and provide a direct route to novel compounds.
Table 1: Predicted SNAr Reactions and Products
| Nucleophile Type | Example Nucleophile | Predicted Product Structure | Resulting Derivative Class |
|---|---|---|---|
| Oxygen Nucleophiles | Alkoxides (RO⁻), Phenoxides (ArO⁻) | ![]() | Alkoxy/Aryloxy-nitrophenylpiperazines |
| Sulfur Nucleophiles | Thiolates (RS⁻) | ![]() | Alkyl/Arylthio-nitrophenylpiperazines |
| Nitrogen Nucleophiles | Amines (R₂NH), Anilines (ArNH₂) | ![]() | Diamino-nitrophenyl derivatives |
Note: The images in the table are representative structures of the predicted product classes.
Cyclization Reactions Utilizing the Compound as a Precursor
A key transformation of this compound involves the chemical reduction of its nitro group. Catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with reducing agents like sodium dithionite (Na₂S₂O₄) can efficiently convert the nitro group (NO₂) into a primary amine (NH₂). researchgate.netnih.gov This reaction yields 4-fluoro-2-(piperazin-1-yl)aniline, a versatile ortho-disubstituted aromatic intermediate.
The resulting ortho-phenylenediamine derivative is a classical precursor for the synthesis of fused heterocyclic rings, particularly benzimidazoles. wikipedia.org The two adjacent amino groups—one from the reduced nitro group and the other being the secondary amine of the piperazine ring—can react with a variety of one-carbon electrophiles to undergo cyclization. For instance, condensation with aldehydes or carboxylic acids (or their derivatives) under acidic or thermal conditions is a standard method for constructing the benzimidazole (B57391) ring system. researchgate.netscholarsresearchlibrary.com
A related and highly efficient strategy is the one-pot reductive cyclization. organicreactions.org In this approach, the nitro group reduction and subsequent cyclization occur in the same reaction vessel without isolating the diamine intermediate. For example, reacting the parent compound with an aldehyde in the presence of a reducing agent can directly yield 2-substituted benzimidazole derivatives. researchgate.net
Table 2: Potential Cyclization Reactions and Heterocyclic Products
| Reaction Partner | Key Intermediate | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| Aldehydes (RCHO) | 4-Fluoro-2-(piperazin-1-yl)aniline | Benzimidazole | Reductive Cyclization |
| Carboxylic Acids (RCOOH) | 4-Fluoro-2-(piperazin-1-yl)aniline | Benzimidazole | Condensation |
| Orthoesters (RC(OR')₃) | 4-Fluoro-2-(piperazin-1-yl)aniline | Benzimidazole | Condensation |
| α-Diketones | 4-Fluoro-2-(piperazin-1-yl)aniline | Quinoxaline | Condensation |
Role as a Synthetic Building Block for Complex Heterocyclic Architectures
Due to its dual reactivity, this compound is a valuable synthetic building block for creating complex, multi-ring heterocyclic architectures. nih.gov Such scaffolds are of significant interest in medicinal chemistry, as the inclusion of fluorine atoms and piperazine moieties can enhance a molecule's pharmacological properties, such as metabolic stability, membrane permeability, and receptor binding affinity. ossila.commdpi.com
The compound offers a platform for sequential or multi-component reactions. A synthetic strategy might first involve an SNAr reaction to replace the fluorine with a desired nucleophile, followed by a reductive cyclization of the nitro group to build a fused heterocyclic ring like a benzimidazole or quinoxaline. rsc.orgnih.gov
For example, a multi-step synthesis could lead to the formation of novel benzoxazole (B165842) derivatives. nih.gov A related precursor, 5-chloro-4-fluoro-2-nitrophenol, undergoes piperazinylation (an SNAr reaction) followed by a one-pot, in-situ reductive cyclization to form 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles. nih.gov This demonstrates how the nitro-activated aromatic core can be used to first introduce a piperazine unit and then to construct an entirely new heterocyclic ring, resulting in a complex final structure. The piperazine ring itself is a common scaffold in drug design, and this building block provides a straightforward method for its incorporation into larger, more complex molecules. mdpi.comnih.gov
Spectroscopic and Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In a hypothetical analysis of 1-(5-Fluoro-2-nitrophenyl)piperazine, distinct signals would be expected for the protons on the aromatic ring and the piperazine (B1678402) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the substitution pattern.
However, specific experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, are not available in the reviewed scientific literature.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is used to determine the structure of a molecule's carbon framework. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be influenced by the attached atoms, with carbons bonded to nitrogen, fluorine, and the nitro group appearing at characteristic downfield positions.
Detailed research findings, including a table of assigned chemical shifts for the carbon atoms of this compound, could not be compiled as the data has not been published in available sources.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Characterization
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. wikipedia.org It offers high sensitivity and a wide range of chemical shifts, making the fluorine signal particularly sensitive to its electronic environment. thermofisher.com A single signal would be expected for the fluorine atom in this compound, and its coupling to adjacent protons on the aromatic ring would help confirm the 'meta' relationship between the fluorine and the piperazine substituent.
Specific ¹⁹F NMR chemical shift and coupling constant data for this compound are not documented in publicly accessible scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns. The molecular weight of this compound is 225.22 g/mol . A high-resolution mass spectrum would provide an exact mass measurement, confirming its elemental composition (C₁₀H₁₂FN₃O₂).
While the molecular weight can be calculated, specific experimental mass spectrometry data detailing the fragmentation pattern of this compound are not available. A typical analysis would likely show fragmentation of the piperazine ring and potential loss of the nitro group. researchgate.netresearchgate.net
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂FN₃O₂ |
| Molecular Weight | 225.22 g/mol |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for several key groups. These would include N-H stretching from the secondary amine in the piperazine ring, C-H stretching from the aromatic and aliphatic portions, asymmetric and symmetric stretching of the nitro group (NO₂), and C-F stretching.
A comprehensive search did not yield an experimental IR spectrum or a table of characteristic absorption bands specifically for this compound. Studies on related nitrophenyl piperazine compounds show characteristic nitro group stretches around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹. scispace.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of this compound in the solid state. Such an analysis would confirm the substitution pattern on the phenyl ring and reveal the conformation (e.g., chair, boat) of the piperazine ring.
No published crystal structure or associated crystallographic data (e.g., crystal system, space group, lattice parameters) for this compound could be located in the course of this research. iucr.org
Conformational Analysis and Torsion Angles
In related arylpiperazine structures, the conformation is often described by the dihedral angle between the plane of the piperazine ring and the plane of the aromatic ring. For instance, in studies of various 4-(4-nitrophenyl)piperazin-1-ium salts, this dihedral angle has been observed to vary, with values indicating both equatorial and the relatively rarer axial substitutions. nih.govnih.gov For example, in the salicylate (B1505791) salt of 4-(4-nitrophenyl)piperazinium, the dihedral angle between the piperazine and phenyl rings is 36.83 (6)°, which corresponds to an equatorial position for the nitrophenyl group. nih.gov Conversely, in a hydrated 4-fluorobenzoate (B1226621) salt, the nitrophenyl ring occupies an axial position. nih.gov
Another critical parameter is the torsion angle related to the nitro group. In similar crystalline structures, the nitro group tends to be nearly coplanar with the phenyl ring, with small dihedral angles observed between them, such as 1.8 (3)° or 10.1 (7)°. nih.gov The specific torsion angles for this compound would be definitively determined by single-crystal X-ray analysis, but the data from analogous compounds provide a strong indication of its likely conformational preferences.
Table 1: Representative Dihedral Angles in Related Arylpiperazine Salts
| Compound Fragment | Dihedral Angle (°) | Substitution Pattern | Reference |
| Piperazine Ring – Phenyl Ring | 36.83 (6) | Equatorial | nih.gov |
| Piperazine Ring – Phenyl Ring | 62.4 (1) | Axial | nih.gov |
| Phenyl Ring – Nitro Group | 1.8 (3) | - | nih.gov |
| Phenyl Ring – Nitro Group | 10.1 (7) | - | nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld surface analysis)
The way molecules of this compound arrange themselves in a solid-state crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps close contacts on the molecular surface, color-coding them to indicate the nature and strength of the interactions.
For salts of the closely related compound 1-(4-nitrophenyl)piperazine, Hirshfeld analysis has been used to explore the intermolecular close contacts in their crystals. nih.gov These studies reveal that the most dominant contacts often involve hydrogen bonds, particularly O···H/H···O interactions, which are critical for the formation of stable supramolecular assemblies. nih.govnih.gov
In addition to hydrogen bonding, other significant interactions contribute to the crystal packing:
π-π Stacking: The aromatic nitrophenyl rings can stack upon one another, contributing to crystal stability. Offset π-π interactions are commonly observed. nih.gov
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron cloud of the aromatic ring, further stabilizing the structure. nih.govnih.gov
These combined forces dictate the formation of complex three-dimensional networks, often described as chains or sheets, which define the macroscopic properties of the crystal. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretically calculated composition derived from the molecular formula to verify the purity and identity of the synthesized substance. For this compound, with the molecular formula C₁₀H₁₂FN₃O₂, the theoretical elemental composition is calculated based on the atomic masses of carbon, hydrogen, fluorine, nitrogen, and oxygen.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 120.11 | 53.33% |
| Hydrogen | H | 1.008 | 12.096 | 5.37% |
| Fluorine | F | 18.998 | 18.998 | 8.44% |
| Nitrogen | N | 14.007 | 42.021 | 18.66% |
| Oxygen | O | 15.999 | 31.998 | 14.21% |
| Total | - | - | 225.223 | 100.00% |
Computational and Theoretical Studies on 1 5 Fluoro 2 Nitrophenyl Piperazine and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules with high accuracy. DFT calculations for phenylpiperazine derivatives have been instrumental in understanding their geometry, stability, and reactivity. scispace.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of a molecule. libretexts.orgmdpi.com The key components are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.comresearchgate.net
Table 1: Key Electronic Properties from FMO Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
Molecular Geometry Optimization and Conformational Analysis
Determining the most stable three-dimensional structure of a molecule is achieved through geometry optimization, a process that calculates the lowest energy arrangement of atoms. For phenylpiperazine derivatives, DFT methods are employed to find the minimum energy conformer. researchgate.net The conformational flexibility of the piperazine (B1678402) ring, which typically adopts a stable chair conformation, and the rotation around the C-N bond connecting it to the phenyl ring are key areas of investigation. scispace.com
In a study on the analogue 1-(2-nitrophenyl)piperazine (B181537), DFT calculations established that the most stable conformation involves the hydrogen of the piperazine's NH group and the phenyl ring being equatorially oriented relative to the piperazine ring. scispace.com The calculated bond lengths and angles showed good agreement with experimental data for related structures. For instance, the average C-C and C-H bond lengths in the phenyl ring were calculated to be approximately 1.406 Å and 1.085 Å, respectively. scispace.com Similar calculations for 1-(5-fluoro-2-nitrophenyl)piperazine would elucidate the precise spatial arrangement, including the planarity of the nitro group relative to the phenyl ring and the orientation of the piperazine moiety.
Table 2: Typical Calculated Geometrical Parameters for Phenylpiperazine Analogues
| Parameter | Fragment | Typical Value (Å or °) | Reference Compound |
|---|---|---|---|
| C-C Bond Length | Phenyl Ring | ~1.406 Å | 1-(2-nitrophenyl)piperazine scispace.com |
| C-H Bond Length | Phenyl Ring | ~1.085 Å | 1-(2-nitrophenyl)piperazine scispace.com |
| N-H Bond Length | Piperazine Ring | ~1.018 Å | 1-(2-nitrophenyl)piperazine scispace.com |
| C-N-C Bond Angle | Piperazine Ring | ~111.1° | 1-(2-nitrophenyl)piperazine scispace.com |
Prediction of Spectroscopic Parameters
DFT calculations are a reliable method for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. scispace.comelsevierpure.com Theoretical vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated with a high degree of accuracy.
For 1-(2-nitrophenyl)piperazine, theoretical vibrational assignments were made using the total energy distributions (TED), showing good correlation with experimental FTIR and Raman spectra after applying a scaling factor. scispace.com For example, the N-H stretching vibration for piperazine derivatives is typically observed in the range of 3170-3450 cm⁻¹. scispace.com Similarly, calculations can predict the characteristic vibrational modes associated with the C-F and NO₂ groups in this compound. The prediction of ¹H and ¹³C NMR chemical shifts also relies on DFT calculations, providing valuable data for structural elucidation. scispace.com
Molecular Docking Simulations for Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA), forming a stable complex. mdpi.com This method is essential for understanding the potential biological activity of compounds like this compound by modeling their interactions with therapeutic targets.
Docking simulations provide insights into the binding mode and affinity of a ligand within the active site of a biological target. For various phenylpiperazine analogues, docking studies have been performed to explore their potential as anticancer, anti-inflammatory, or anti-Alzheimer's agents. researchgate.netmdpi.comnih.govbohrium.com
These studies reveal the key intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, docking studies of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety showed their ability to bind to the DNA-topoisomerase II complex, a key target in cancer therapy. mdpi.com Similarly, docking of a related compound, 1,4-bis(2-chloro-4-nitrophenyl)piperazine, with DNA predicted strong binding affinities of -7.4 to -7.5 kcal/mol, suggesting potent anti-tumor effects. bohrium.com For this compound, simulations could predict its binding affinity and interaction patterns with various receptors, with the fluoro and nitro groups potentially forming specific hydrogen bonds or electrostatic interactions that enhance binding.
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model serves as a template for designing new molecules with improved activity.
For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a pharmacophore model was developed based on their bioactive conformations. nih.gov The model consisted of 11 features, including hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, which define the key binding interactions at a hypothetical receptor. nih.gov A similar approach for this compound and its analogues would involve identifying the crucial chemical features responsible for their activity. The key features would likely include:
An aromatic ring (the fluoronitrophenyl group).
A hydrogen bond acceptor (the nitro group).
A hydrogen bond donor (the secondary amine in the piperazine ring).
A positive ionizable feature (the basic nitrogen of the piperazine ring).
These features provide a framework for understanding the structure-activity relationship (SAR) and for the rational design of new, more potent analogues. nih.gov
Prediction of Molecular Descriptors
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration. For the analogous compound, 1-(2-Fluoro-4-nitrophenyl)piperazine, the computed TPSA is 61.1 Ų. nih.gov This value suggests that the compound is likely to have good cell permeability.
Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipophilicity. The predicted value for 1-(2-Fluoro-4-nitrophenyl)piperazine, calculated as XLogP3-AA, is 1.3. nih.gov This moderate LogP value suggests a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donor and Acceptor Counts
The number of hydrogen bond donors and acceptors in a molecule is crucial for its interaction with biological targets and for its solubility. For 1-(2-Fluoro-4-nitrophenyl)piperazine, the computed count of hydrogen bond donors is 1, and the count of hydrogen bond acceptors is 5. nih.gov These values are within the ranges typically associated with drug-like molecules according to Lipinski's rule of five.
| Molecular Descriptor | Predicted Value for 1-(2-Fluoro-4-nitrophenyl)piperazine |
| Topological Polar Surface Area (TPSA) | 61.1 Ų |
| Octanol-Water Partition Coefficient (XLogP3-AA) | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
Data for the isomer 1-(2-Fluoro-4-nitrophenyl)piperazine is used as a reference. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics
While no specific molecular dynamics (MD) simulations for this compound were identified in the search results, the methodology is highly applicable to understanding its conformational dynamics and how they relate to reactivity. MD simulations are computational methods used to study the physical movements of atoms and molecules over time.
For a molecule like this compound, MD simulations could elucidate several key aspects:
Conformational Preferences: The piperazine ring can adopt various conformations, such as chair and boat forms. MD simulations can predict the most stable conformations and the energy barriers between them. This is crucial as the three-dimensional shape of the molecule can significantly impact its interaction with biological targets.
Solvent Effects: The behavior and conformation of the molecule can change in different solvent environments. MD simulations can model these interactions and predict how the molecule will behave in aqueous versus nonpolar environments.
Flexibility and Reactivity: The flexibility of the bond connecting the nitrophenyl group to the piperazine ring can be assessed. Understanding the rotational freedom around this bond can provide insights into the molecule's ability to adopt a conformation suitable for binding to a receptor or enzyme active site.
Studies on other piperazine derivatives have successfully used MD simulations to understand their interactions with biological systems, highlighting the potential of this technique for this compound. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Chemical Modulators
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. Although no QSAR studies specifically featuring this compound were found, the principles of QSAR are directly applicable to the design of new analogues with potentially enhanced activities.
A hypothetical QSAR study on a series of nitrophenylpiperazine analogues would typically involve the following steps:
Data Set Compilation: A series of analogues of this compound would be synthesized and their biological activity (e.g., as enzyme inhibitors or receptor antagonists) would be measured.
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP).
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
For nitrophenylpiperazine derivatives, QSAR models could reveal which structural features are most important for their biological activity. For instance, a model might show that electron-withdrawing groups on the phenyl ring increase activity, or that the size of the substituent on the second nitrogen of the piperazine ring is critical. Such insights are invaluable for the rational design of new, more potent compounds. nih.govnih.govopenpharmaceuticalsciencesjournal.com
Advanced Research Applications and Methodological Contributions
Development of Novel Heterocyclic Scaffolds Utilizing Fluoro-Nitrophenyl Piperazine (B1678402)
1-(5-Fluoro-2-nitrophenyl)piperazine serves as a critical building block in the synthesis of novel heterocyclic compounds, particularly those with potential biological activity. The piperazine moiety provides a convenient nucleophilic site for reaction, while the activated fluoronitrophenyl ring is primed for substitution, allowing for the annulation or attachment of other ring systems.
A prominent example of its application is in the multi-step synthesis of benzoxazole (B165842) derivatives, which are known to possess a wide range of biological activities. nih.gov In these synthetic pathways, a precursor molecule, structurally analogous to this compound, undergoes reaction to build the benzoxazole core. The general synthetic strategy involves the reaction of an aryl piperazine with an activated fluoro-nitrophenol derivative. nih.govresearchgate.net This is followed by a reductive cyclization step to form the final benzoxazole scaffold. nih.gov The fluoro-nitrophenyl piperazine unit is integral to this process, forming a significant portion of the final molecular structure. This methodology demonstrates how the compound is used to introduce both the fluorine and piperazine motifs, which are common in pharmacologically active molecules, into a new heterocyclic system. nih.govelsevierpure.com
Table 1: Representative Synthetic Scheme for Heterocycle Formation
| Step | Description | Key Reagents | Intermediate/Product |
| 1 | Piperazinylation | Aryl piperazine, Activated Fluoro-nitrophenol | 4-Fluoro-5-(piperazin-1-yl)-2-nitrophenol derivative |
| 2 | Reductive Cyclization | Reducing agent (e.g., Indium/Acetic Acid), Orthoester | 5-Fluoro-6-(piperazin-1-yl)-benzoxazole derivative |
Contributions to Understanding Nucleophilic Aromatic Substitution Reaction Mechanisms
The reactivity of this compound is a classic illustration of the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org This reaction pathway is fundamental for substituting a leaving group on an aromatic ring with a nucleophile and is distinct from SN1 and SN2 reactions that occur at aliphatic centers. wikipedia.orglibretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination process. masterorganicchemistry.comcsbsju.edu
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (fluorine, in this case). This step is typically the rate-determining step because it involves the temporary disruption of the ring's aromaticity. stackexchange.comlibretexts.org
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group. youtube.combyjus.com The presence of the nitro group in the ortho or para position relative to the leaving group is essential for this stabilization. libretexts.orgbyjus.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (the fluoride (B91410) ion). csbsju.edu
The specific structure of this compound is ideal for studying this mechanism. The strong electron-withdrawing effect of the nitro group makes the aromatic ring sufficiently electron-deficient (electrophilic) to be attacked by nucleophiles. csbsju.edunumberanalytics.com Furthermore, this reaction highlights the unique role of fluorine as a leaving group in SNAr reactions. Contrary to its status as a poor leaving group in SN2 reactions (due to the strength of the C-F bond), fluorine is an excellent leaving group in the SNAr context. wikipedia.orgmasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity that enhances the electrophilicity of the carbon atom it is attached to. stackexchange.comlibretexts.org The subsequent, faster step involves the breaking of the C-F bond. masterorganicchemistry.com
Table 2: Resonance Stabilization of the Meisenheimer Intermediate
| Resonance Structure | Description |
| Structure A | Negative charge localized on the ortho carbon following nucleophilic attack. |
| Structure B | Negative charge delocalized onto the para carbon through the π-system. |
| Structure C | Negative charge delocalized onto the oxygen atoms of the ortho nitro group. This is a major stabilizing contributor. |
Role in Catalyst Development for Specific Organic Transformations
While the piperazine moiety is a well-known structural component in ligands for metal-catalyzed reactions and in organocatalysis, specific research detailing the application of this compound itself in catalyst development is not widely documented in the scientific literature. The nitrogen atoms of the piperazine ring possess lone pairs of electrons that could potentially coordinate with metal centers, suggesting its possible utility as a ligand precursor. However, dedicated studies focusing on this compound for developing new catalysts are not prominent.
Applications in Chemo-Sensing or Advanced Material Science Research
The structural features of this compound, such as its nitroaromatic system, suggest potential for applications in chemo-sensing or materials science. Nitroaromatic compounds can act as electron acceptors or participate in fluorescence quenching processes, which are principles often used in the design of chemical sensors. Despite this theoretical potential, there is a lack of specific published research that employs this compound for the development of chemo-sensors or advanced materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-Fluoro-2-nitrophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, fluorinated aromatic rings can be functionalized via nitration followed by piperazine ring introduction. Key steps include:
- Nitration : Controlled nitration of the fluorophenyl precursor under acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.
- Piperazine coupling : Using Buchwald-Hartwig amination or SNAr reactions with piperazine derivatives, often catalyzed by Pd or Cu .
- Optimization : Reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or DCM), and stoichiometric ratios (e.g., 1:1.2 aryl halide:piperazine) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns. For instance, the aromatic proton adjacent to the nitro group appears as a doublet (δ 8.0–8.5 ppm), while piperazine protons resonate as multiplets (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Key peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretching (~1230 cm⁻¹) .
- LCMS/HRMS : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (e.g., C₁₀H₁₁FN₃O₂ requires m/z 240.08) .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data or elemental analysis results for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., elemental analysis deviations >0.5%) may arise from impurities or hygroscopicity. Strategies include:
- Recrystallization : Using solvents like ethanol/water mixtures to remove polar byproducts.
- Alternative characterization : X-ray crystallography to confirm bond angles/distances or DFT calculations to validate NMR assignments .
- Purity assays : Combustion analysis for C/H/N/O and ICP-MS for metal catalysts (e.g., residual Pd) .
Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets?
- Methodological Answer :
- Target selection : Prioritize receptors with known piperazine affinity (e.g., serotonin or dopamine receptors). Retrieve 3D structures from PDB (e.g., 5-HT₂A: PDB 6WGT).
- Docking software : Use AutoDock Vina or Schrödinger Suite. Parameters include:
- Grid box centered on the binding pocket (20 ų).
- Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare docking scores (ΔG) with known ligands and validate via MD simulations (e.g., 100 ns trajectories) .
Q. What are the key considerations in designing Structure-Activity Relationship (SAR) studies for fluorinated piperazine derivatives?
- Methodological Answer :
- Variable substituents : Modify the nitro group position, fluorine substitution, or piperazine N-alkylation.
- Bioactivity assays : Test against relevant targets (e.g., antimicrobial: MIC assays; anticancer: MTT assays on HeLa cells).
- Controls : Include non-fluorinated analogs (e.g., 1-(2-nitrophenyl)piperazine) and statistical tools (e.g., PCA to correlate substituents with activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



